molecular formula C15H18ClF3N2O B4868127 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-CYCLOHEXYLMETHYLUREA

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-CYCLOHEXYLMETHYLUREA

Cat. No.: B4868127
M. Wt: 334.76 g/mol
InChI Key: UNNBCRVUAKLRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-cyclohexylmethylurea is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(cyclohexylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N2O/c16-12-7-6-11(15(17,18)19)8-13(12)21-14(22)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNBCRVUAKLRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-cyclohexylmethylurea typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-cyclohexylmethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.

Scientific Research Applications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-cyclohexylmethylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-cyclohexylylmethylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-cyclohexylmethylurea can be compared with other similar compounds, such as:

    N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.

    2-Chloro-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in various chemical syntheses.

    5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: A related compound with applications in organic synthesis.

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N’-cyclohexylmethylurea stands out due to its unique combination of a trifluoromethyl group and a cyclohexylmethylurea moiety, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-CYCLOHEXYLMETHYLUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-CYCLOHEXYLMETHYLUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.